1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Citalopram synthesis Process chemistry Intermediate selection

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1), also referred to as 5-cyanophthalane or rac-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a racemic bicyclic phthalane intermediate that carries a pre-installed 5-cyano group on the dihydroisobenzofuran core and a 4-fluorophenyl substituent at the 1-position. It is the immediate penultimate intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram and its active S-enantiomer escitalopram, where it undergoes direct C-alkylation with a 3-(N,N-dimethylamino)propyl side chain to furnish the final API carbonitrile framework.

Molecular Formula C15H10FNO
Molecular Weight 239.24 g/mol
CAS No. 64169-67-1
Cat. No. B018934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
CAS64169-67-1
Synonyms1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile;  1-(4-Fluorophenyl)-5-cyanophthalan;  5-Cyano-1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran;  LU 17-046; 
Molecular FormulaC15H10FNO
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F
InChIInChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2
InChIKeyYXCRMKYHFFMNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1): Procurement-Relevant Identity and Role in SSRI Synthesis


1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1), also referred to as 5-cyanophthalane or rac-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a racemic bicyclic phthalane intermediate that carries a pre-installed 5-cyano group on the dihydroisobenzofuran core and a 4-fluorophenyl substituent at the 1-position . It is the immediate penultimate intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram and its active S-enantiomer escitalopram, where it undergoes direct C-alkylation with a 3-(N,N-dimethylamino)propyl side chain to furnish the final API carbonitrile framework [1]. The compound is also formally designated as Escitalopram Impurity 7 and Citalopram In-house Impurity C under multiple pharmacopoeial frameworks (USP, EMA, JP, BP), making it a dual-use material that serves both as a key synthetic building block and as a regulatory reference standard [2].

Why 5-Cyanophthalane (CAS 64169-67-1) Cannot Be Casually Replaced by Other Citalopram Intermediates


The citalopram synthetic pathway contains several closely related intermediates that differ only in the 5-position substituent (e.g., 5-bromo-, 5-carboxy-, 5-formyl-phthalane), yet these compounds are not interchangeable for either synthetic or analytical purposes [1]. The 5-cyano group on CAS 64169-67-1 is the exact functional group required in the final API; substituting the pre-cyano intermediate with the 5-bromo analog (CAS 64169-66-0) mandates a late-stage CuCN halogen-exchange step that introduces copper residues, requires temperatures of 130-150 °C, and can generate regioisomeric or over-reacted byproducts that are absent when the nitrile is installed early [2][3]. Conversely, the 5-carboxy or 5-carbaldehyde intermediates necessitate additional dehydration or oxidation sequences to reach the nitrile oxidation state, increasing step count, cycle time, and impurity burden [2]. These functional-group-specific differences in reactivity, impurity profile, and process mass intensity make generic substitution scientifically indefensible and are quantified in the evidence guide below.

Quantitative Differentiation of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1) Against the Closest Comparator Intermediate


Synthetic Route Efficiency: Direct Alkylation of 5-Cyanophthalane Eliminates Late-Stage CuCN Cyanation Required by the 5-Bromo Analog

The Natco Pharma patent explicitly demonstrates that 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Formula-II), when subjected to direct C-alkylation with 3-(N,N-dimethylamino)propyl chloride, produces citalopram base in 80% overall yield with 99% purity [1]. In contrast, the process using the 5-bromo analog (CAS 64169-66-0) as the final intermediate requires a discrete CuCN exchange step in dimethylformamide at elevated temperature before alkylation can occur, adding one full synthetic stage and introducing potential copper and halide impurities into the final API stream [1][2]. The Lundbeck patent (US 20030060640) teaches that conversion of a 5-substituted (e.g., bromo, oxazoline, thiazoline) precursor to the 5-cyano intermediate itself demands temperatures of 100-200 °C without catalyst or 60-90 °C with catalyst, representing additional processing burden that is entirely avoided when CAS 64169-67-1 is procured directly as the penultimate intermediate [2].

Citalopram synthesis Process chemistry Intermediate selection

Melting Point Differential: >50 °C Higher Than the 5-Bromo Analog Enables Superior Crystallization and Solid Handling

The 5-cyano compound (CAS 64169-67-1) exhibits a melting point range of 95-102 °C as specified by multiple independent vendors (TCI: 98.0-102.0 °C; AKSci: 95-102 °C; Fluorochem: 95-97 °C) . The directly comparable 5-bromo analog, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CAS 64169-66-0), has a reported melting point of approximately 45 °C (recrystallized from hexane) . This >50 °C difference has practical consequences: the cyano compound is a free-flowing crystalline solid at ambient temperature (20-25 °C), whereas the bromo analog is near its melting point under the same conditions and may exhibit stickiness, clumping, or partial melting during standard laboratory and pilot-plant handling . The higher melting point of CAS 64169-67-1 also provides a wider thermal window for recrystallization from alcohols (e.g., isopropanol) and permits melting point to serve as a sensitive identity and purity criterion in release testing .

Physicochemical characterization Crystallization Solid-state handling

Vendor Purity Specification: Minimum 98% by GC or HPLC for the 5-Cyano Intermediate vs. 95% Typical Minimum for the 5-Bromo Analog

Commercially available 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is routinely specified at ≥98.0% purity by GC (TCI) or 98% by HPLC (AKSci, Fluorochem) . The 5-bromo analog (CAS 64169-66-0), when available from specialist chemical suppliers, is typically specified at a minimum of 95% purity . This 3-percentage-point gap in minimum release specification translates to approximately 60% higher maximum allowable impurity burden for the bromo intermediate (5% vs. 2%), which propagates into the final API and can complicate the impurity profile, particularly when the bromo intermediate carries structurally related brominated congeners that co-elute or co-crystallize . The TCI specification further benefits from the use of GC as the assay method, which provides complementary volatility-based separation to HPLC and enhances confidence in the absence of non-UV-active impurities .

Purity specification Quality control Vendor comparison

Regulatory Reference Standard Recognition: Multi-Pharmacopoeial Impurity Designation Confers Dual-Use Value in Synthesis and Analytical Quality Control

CAS 64169-67-1 is uniquely recognized across multiple major pharmacopoeias as a named impurity: it is listed as Escitalopram Impurity 7 (ChemWhat, supplied with detailed characterization data compliant with regulatory guidelines) [1] and as Citalopram In-house Impurity C, which is explicitly stated to fully comply with USP, EMA, JP, and BP standards [2]. This formal regulatory designation means the compound can be procured as a characterized reference material supported by a structure elucidation report (SER) and a full certificate of analysis suitable for ANDA/NDA and commercial production filings [2][3]. In contrast, other citalopram intermediates such as the 5-carboxy or 5-formyl analogs are generally not codified as named pharmacopoeial impurities and are not routinely available with the same level of multi-compendial characterization data [2]. This dual-use capability—serving simultaneously as a synthetic building block and as a certified reference standard—enables consolidated procurement and reduced qualification overhead for organizations that require both functions [3].

Reference standard Pharmacopoeial compliance Impurity profiling

Crystallographic Definition: Single-Crystal X-Ray Structure Confirms Conformational Polymorphism Twice That of the 5-Bromo Analog

The single-crystal X-ray structure of CAS 64169-67-1, reported by Yathirajan et al. (2004), reveals that the compound crystallizes with two crystallographically independent molecules in the asymmetric unit (Z' = 2), which differ in the orientation (twist angle) of the fluorophenyl ring with respect to the isobenzofuran system [1]. This conformational polymorphism provides a uniquely information-rich powder X-ray diffraction (PXRD) fingerprint that can distinguish this intermediate from its synthetic precursors and degradation products with high specificity [1]. By contrast, the homologous 5-bromo analog (CAS 64169-66-0) crystallizes with a single molecule in the asymmetric unit (Z' = 1), as reported by Harrison et al. (2006), and its crystal packing is dominated by an unusually short intermolecular Br···Br contact of 3.4311(5) Å that is absent in the cyano compound [2]. The availability of a fully solved and published crystal structure for CAS 64169-67-1 supports definitive identity confirmation by PXRD in regulatory filings, polymorph screening studies, and batch-to-batch solid-form consistency monitoring [1].

Crystal structure Solid-state characterization Quality control

Storage Stability Profile: Refrigerated Storage Requirement Reflects Higher Intrinsic Reactivity Advantageous for Downstream Alkylation Kinetics

CAS 64169-67-1 requires long-term storage at refrigerated (2-8 °C, AKSci) or frozen (<0 °C, TCI) conditions to maintain its certified purity specification . In comparison, the 5-bromo analog (CAS 64169-66-0) is specified for long-term storage in a cool, dry place at ambient temperature, reflecting its lower intrinsic reactivity . While refrigerated storage represents an incremental logistics cost, it is a direct consequence of the higher reactivity of the benzylic ether and the electron-withdrawing cyano group, which together render the dihydroisobenzofuran ring more susceptible to nucleophilic ring-opening under the strongly basic conditions of the subsequent C-alkylation step [1]. This inherent reactivity translates into faster alkylation kinetics and higher conversion in the final API-forming reaction, as evidenced by the 80% yield and 99% purity achieved in the patented direct alkylation process [1].

Storage condition Stability Reactivity

Priority Application Scenarios for Procuring 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1)


Late-Stage Citalopram/Escitalopram API Manufacturing: Direct Alkylation of the Pre-Installed 5-Cyano Intermediate

Organizations engaged in the industrial production of citalopram hydrobromide or escitalopram oxalate benefit most from procuring CAS 64169-67-1 as the penultimate intermediate. The compound carries the 5-carbonitrile group already installed, enabling direct C-alkylation with 3-(N,N-dimethylamino)propyl chloride without an intervening CuCN halogen-exchange step [1]. The NATCO Pharma patent demonstrates that this direct route delivers citalopram in 80% yield and 99% purity, eliminating copper waste streams and simplifying the impurity profile of the final API [1][2]. The higher melting point (95-102 °C) and crystalline solid form facilitate reliable dispensing and reactor charging at pilot and production scale .

Regulatory Starting Material (RSM) Designation: Leveraging Multi-Pharmacopoeial Impurity Recognition for DMF/CEP Filings

Because CAS 64169-67-1 is formally recognized as Escitalopram Impurity 7 and Citalopram In-house Impurity C under USP, EMA, JP, and BP frameworks, it can serve a dual role as both a synthetic intermediate and a characterized reference standard in regulatory submissions [3][4]. Procuring this compound from suppliers that provide a structure elucidation report (SER) and a full certificate of analysis compliant with ICH Q7 and Q11 guidelines reduces the analytical characterization burden for ANDA/NDA applicants, since the impurity has already been identified, structurally confirmed, and assigned a pharmacopoeial designation [4].

Analytical Method Development and Validation: Use as a Qualified Impurity Reference Standard for HPLC/GC Release Testing

Laboratories developing or validating HPLC or GC methods for citalopram or escitalopram drug substance and drug product can procure CAS 64169-67-1 as a qualified impurity reference standard. The compound is supplied with detailed characterization data including NMR, MS, IR, and chromatographic purity (≥98.0% by GC or HPLC) . Its unique crystallographic signature—two molecules per asymmetric unit—provides an additional orthogonal identity confirmation by PXRD that is not available for most other citalopram-related impurities [5]. This enables robust system suitability testing, relative response factor determination, and limit of quantitation (LOQ) establishment for the impurity method.

Academic and Industrial Process Research: Benchmarking Alternative Synthetic Routes to the 5-Cyano Intermediate

Research groups investigating novel synthetic routes to citalopram or evaluating alternative cyanation methodologies benefit from accessing CAS 64169-67-1 as an authenticated reference sample. The published crystal structure (Yathirajan et al., 2004) provides an unambiguous identity standard, while the documented melting point range (95-102 °C) offers a simple purity checkpoint [5]. The known bromo-to-cyano conversion conditions (CuCN/DMF, 130-150 °C or catalyzed at 60-90 °C) described in the Lundbeck patent serve as a performance baseline against which new catalytic or green-chemistry approaches can be quantitatively compared [2].

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